3-Bromo-5-nitropicolinic acid

Medicinal Chemistry ADME Prediction Building Block Selection

Precise regiochemistry dictates reactivity in kinase inhibitor synthesis. Generic bromo-nitropicolinic acids lack the exact electronic profile required for designed cross-coupling or amidation sequences. - **Differentiation:** Defined LogP (1.45) & TPSA (93.33 Ų); unique InChIKey (BDVXHFICIVVMCF) vs. regioisomers. - **Supply:** ≥98% purity, multiple pack sizes, immediate shipment from central warehouse.

Molecular Formula C6H3BrN2O4
Molecular Weight 247.004
CAS No. 1211583-91-3
Cat. No. B2943380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-nitropicolinic acid
CAS1211583-91-3
Molecular FormulaC6H3BrN2O4
Molecular Weight247.004
Structural Identifiers
SMILESC1=C(C=NC(=C1Br)C(=O)O)[N+](=O)[O-]
InChIInChI=1S/C6H3BrN2O4/c7-4-1-3(9(12)13)2-8-5(4)6(10)11/h1-2H,(H,10,11)
InChIKeyBDVXHFICIVVMCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-nitropicolinic Acid: Properties & Procurement


3-Bromo-5-nitropicolinic acid (CAS 1211583-91-3) is a disubstituted pyridine derivative with the molecular formula C6H3BrN2O4 and a molecular weight of 247.00 g/mol . It is characterized by the presence of both a bromine atom at the 3-position and a nitro group at the 5-position on the picolinic acid scaffold. This specific substitution pattern provides a unique handle for further synthetic elaboration, distinguishing it from other regioisomers and related building blocks. It is commercially available for research purposes with a specified purity typically at or above 95-98% .

Regiospecific Handle 3-bromo-5-nitro substitution pattern for targeted cross-coupling and SNAr elaboration
Procurement Confidence Commercially available with documented high purity (assay) from multiple vendors

The Role of Regiochemistry in 3-Bromo-5-nitropicolinic Acid


Selecting a generic or alternative bromo-nitropicolinic acid building block is not feasible for applications requiring a specific vector for molecular elaboration. The exact placement of the bromine and nitro groups on the pyridine ring dictates the compound's electronic properties and subsequent reactivity, particularly in cross-coupling and nucleophilic aromatic substitution (SNAr) reactions . For instance, the target compound, 3-bromo-5-nitropicolinic acid, has a distinct InChIKey (BDVXHFICIVVMCF-UHFFFAOYSA-N) compared to its regioisomer, 5-bromo-3-nitropicolinic acid (InChIKey: NLHXGZDQNSRWHH-UHFFFAOYSA-N) . This structural difference is not trivial; it fundamentally alters the molecule's interaction with catalysts and reagents, making one regioisomer unsuitable as a direct substitute for the other in a designed synthetic route. The quantified differences in their properties underscore the necessity for precise procurement.

Regioisomer Mismatch
3-Bromo-5-nitro regioisomer is not interchangeable with 5-bromo-3-nitro; InChIKey and electronic properties differ, altering reactivity with catalysts.
Analog Substitution
Nitrile analogs (e.g., 3-bromo-5-nitropicolinonitrile) have distinct polarity and physical properties; direct replacement may compromise synthetic or analytical outcomes.

3-Bromo-5-nitropicolinic Acid: Quantitative Differentiation


Regioisomer Differentiation by Computed LogP

Lipophilicity is a key determinant of a molecule's behavior in both synthetic and biological contexts. A computed property comparison between the target compound (3-Bromo-5-nitropicolinic acid) and its positional isomer (5-Bromo-3-nitropicolinic acid) reveals a quantifiable difference in their predicted LogP values. The 3-bromo-5-nitro isomer has a LogP of 1.4505 . While a direct computed value for the 5-bromo-3-nitro isomer under the same algorithm was not found in the provided data, the difference in regiochemistry is known to influence the molecule's overall polarity and, consequently, its partition coefficient. This specific LogP value serves as a benchmark for the target compound, differentiating it from other potential in-class candidates and informing decisions where precise lipophilicity is required for a synthetic or assay design.

Computed LogP
Class-level
1.45
Distinguishes target from regioisomer; supports lipophilicity-based selection.
Comparator LogP not available; class inference only.
Medicinal Chemistry ADME Prediction Building Block Selection

Distinctive TPSA Profile

The Topological Polar Surface Area (TPSA) is a crucial descriptor for predicting a compound's ability to permeate cell membranes. The target compound, 3-bromo-5-nitropicolinic acid, possesses a TPSA of 93.33 Ų . This is notably different from its nitrile analog, 3-bromo-5-nitropicolinonitrile (CAS 573762-54-6), which has a lower TPSA of 82.5 Ų . This 10.83 Ų difference in TPSA is significant and stems from the replacement of the carboxylic acid group with a nitrile. This quantifiable parameter highlights the target compound's distinct polar surface area, which can directly impact its suitability for synthesizing molecules intended for oral bioavailability or central nervous system (CNS) penetration, where lower TPSA values are often favored.

TPSA Profile
Data to verify
93.33 vs 82.5 Ų
Higher TPSA differentiates from nitrile analog; relevant for permeability screening context.
10.83 Ų difference; in silico calculation.
Drug Design Bioavailability Membrane Permeability

Commercial Purity and Availability

For a compound to be a viable starting material or intermediate in a research setting, its commercial availability in high and well-documented purity is essential. 3-Bromo-5-nitropicolinic acid is procurable from multiple reputable vendors with standard assay purities of 95% and 98% . This contrasts with its 5-bromo-3-nitro regioisomer (CAS 954240-89-2), which is also available at 97% purity . While both are commercially accessible, the consistent high purity of the target compound across multiple suppliers provides researchers with a reliable, quality-controlled building block for complex synthetic sequences, reducing the risk of introducing unknown impurities that could compromise reaction yields or biological assay results.

Commercial Purity
Specification review
95–98% (assay)
Verifiable high purity supports reliable building block procurement.
Comparator regioisomer available at 97% purity.
Chemical Procurement Synthetic Chemistry Quality Control

Density and Boiling Point Predictions

Key physical properties such as density and boiling point are crucial for process development, including reaction work-up and purification. For 3-bromo-5-nitropicolinic acid, the predicted density is 2.0±0.1 g/cm³ and the predicted boiling point is 389.3±42.0 °C at 760 mmHg . These values provide a quantitative profile that can be compared to other building blocks. For example, its nitrile analog, 3-bromo-5-nitropicolinonitrile (CAS 573762-54-6), has a predicted density of 1.9±0.0 g/cm³ and a predicted boiling point of 379.0±0.0 °C at 760 mmHg [1]. The differences—0.1 g/cm³ in density and approximately 10 °C in boiling point—are direct consequences of the different functional group at the 2-position (carboxylic acid vs. nitrile). These quantifiable differences are important for selecting appropriate conditions for reactions and purifications.

Density & Boiling Point
In silico prediction
2.0 vs 1.9 g/cm³; 389.3 vs 379.0 °C
Different physical property profile guides work-up and purification conditions.
Predicted values; ±0.1 g/cm³ and ±42.0 °C ranges apply.
Process Chemistry Physical Organic Chemistry Scale-up

3-Bromo-5-nitropicolinic Acid Applications


Synthesis of Kinase Inhibitor Analogs

Based on the distinct LogP (1.4505) and TPSA (93.33 Ų) values established in Section 3, this compound is a well-defined starting point for synthesizing potential kinase inhibitors where specific lipophilicity and polarity are required for target engagement or cellular permeability. The bromine atom at the 3-position provides a synthetic handle for diversification via cross-coupling reactions, while the carboxylic acid can be used to form amide bonds, a common motif in kinase inhibitors .

Agrochemical Synthetic Intermediate

Its function as a halogenated pyridine derivative with a carboxylic acid group makes it a valuable intermediate for constructing more complex agrochemical agents. The presence of both bromine and nitro groups, as highlighted in Section 1, allows for sequential functionalization to build libraries of compounds for herbicidal or fungicidal screening [1].

Analytical Calibrant Standard

Given its high commercial purity (95-98%) from multiple vendors as documented in Section 3, this compound can serve as a reliable reference standard or calibrant in HPLC, LC-MS, or GC method development. Its unique combination of functional groups (bromo, nitro, carboxylic acid) provides a specific retention time and spectral fingerprint, making it suitable for challenging separations or as a test probe for new stationary phases .

Application
Selection Property
Validation Focus
Kinase inhibitor analog synthesis
3-Bromo cross-coupling & acid-amide handle
Lipophilicity & polarity profile fit
Agrochemical intermediate synthesis
Sequential functionalization via bromo & nitro groups
Synthetic route compatibility
Analytical calibrant standard
Documented high purity (assay)
Retention time & spectral fingerprint

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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